1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Enzyme inhibition pyrrolidinyl urea SAR

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954660-27-6) is a synthetic pyrrolidinone-containing urea derivative with molecular formula C₁₉H₂₀FN₃O₂ and molecular weight 341.4 g/mol. The compound is commercially offered as a research chemical, typically at 95% purity.

Molecular Formula C19H20FN3O2
Molecular Weight 341.386
CAS No. 954660-27-6
Cat. No. B2795192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea
CAS954660-27-6
Molecular FormulaC19H20FN3O2
Molecular Weight341.386
Structural Identifiers
SMILESCC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=CC=C(C=C3)F
InChIInChI=1S/C19H20FN3O2/c1-13-2-8-17(9-3-13)23-12-14(10-18(23)24)11-21-19(25)22-16-6-4-15(20)5-7-16/h2-9,14H,10-12H2,1H3,(H2,21,22,25)
InChIKeyMOANJHOOCMIQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (954660-27-6): Structural Identity and Procurement Baseline


1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954660-27-6) is a synthetic pyrrolidinone-containing urea derivative with molecular formula C₁₉H₂₀FN₃O₂ and molecular weight 341.4 g/mol. The compound is commercially offered as a research chemical, typically at 95% purity . This chemotype belongs to the broader class of 1,3-disubstituted ureas featuring a 5-oxopyrrolidin-3-yl scaffold, which has been explored across multiple therapeutic programs including CCR3 antagonism, TrkA kinase inhibition, and vanilloid receptor antagonism [1][2][3].

Why Generic Urea Analogs Cannot Simply Replace 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea for Research Use


Structural analogs within the pyrrolidinyl urea class cannot be assumed interchangeable. Published SAR around this scaffold reveals that even modest changes to the terminal aryl substituents can alter target binding affinity by orders of magnitude: in the CCR3 antagonist series, the 4-fluorophenyl urea moiety is a critical pharmacophoric element, and replacement with non-fluorinated or differently substituted aryl groups has been shown to modulate IC₅₀ values across a >1,000-fold range [1]. Furthermore, the presence of the 5-oxo-1-(p-tolyl)pyrrolidin-3-yl group introduces a specific hydrogen-bond-accepting carbonyl that rigidifies the central scaffold, a feature absent in simple N-phenyl-pyrrolidinyl ureas and essential for defined target engagement in TrkA and CCR3 programs [2][3]. Consequently, generic substitution without verified bioequivalence data risks invalidating established SAR hypotheses and compromising experimental reproducibility.

Quantitative Differentiation Evidence for 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea vs. Closest Analogs


Enzyme Inhibitory Potency: Target Compound IC₅₀ Range vs. Non-Fluorinated Phenyl Urea Baseline

In a focused enzyme inhibition study, 1-(4-fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea demonstrated IC₅₀ values in the range of 16.2–50.2 nmol/L against the target enzyme(s) tested . This represents a marked improvement over the non-fluorinated parent phenyl urea comparator, whose IC₅₀ exceeded 100 nmol/L in the same assay format, confirming that the 4-fluoro substituent contributes a quantifiable gain in inhibitory potency .

Enzyme inhibition pyrrolidinyl urea SAR

Functional Antagonism at CCR3: Class-Level Potency Benchmarking for 4-Fluorophenyl Urea Scaffolds

Although direct CCR3 IC₅₀ data for compound 954660-27-6 are not publicly available, the pyrrolidinyl phenylurea series to which it belongs has produced highly potent CCR3 antagonists. The clinical candidate (R)-1-(1-((6-fluoronaphthalen-2-yl)methyl)pyrrolidin-3-yl)-3-(2-(2-hydroxyethoxy)phenyl)urea (compound 32) achieved an IC₅₀ of 1.7 nM, while the original lead compound 1 displayed an IC₅₀ of 4.9 nM [1][2]. The 4-fluorophenyl urea moiety is a conserved pharmacophore across this series, and SAR analysis demonstrates that replacement of the 4-fluorophenyl group with non-fluorinated aryl rings uniformly reduces CCR3 binding affinity [1].

CCR3 antagonism chemokine receptor eosinophil

Kinase Selectivity Potential: TrkA Inhibition as a Divergent Application vs. CCR3-Focused Analogs

The pyrrolidinyl urea scaffold has been independently optimized for TrkA kinase inhibition, with multiple patent-disclosed compounds achieving nanomolar TrkA IC₅₀ values [1]. The distinguishing feature of compound 954660-27-6 within this space is the combination of a 4-fluorophenyl group on the urea nitrogen opposite the 5-oxo-1-(p-tolyl)pyrrolidin-3-yl moiety. In published TrkA inhibitor SAR, the presence of a para-fluoro substituent on the terminal phenyl ring has been associated with improved metabolic stability and enhanced target residence time compared to unsubstituted phenyl analogs [1]. This positions compound 954660-27-6 as a candidate for dual CCR3/TrkA profiling, a breadth not accessible to analogs lacking the fluorine atom or the pyrrolidinone carbonyl.

TrkA kinase pain neurodegeneration

Structural Pre-organization: Pyrrolidinone Ring Conformational Constraint vs. Flexible Pyrrolidine Analogs

The 5-oxo group on the pyrrolidine ring in compound 954660-27-6 introduces a conformational constraint absent in saturated pyrrolidine analogs such as 1-(4-fluorophenyl)-3-(pyrrolidin-3-yl)urea (CAS 1154968-68-9) . This carbonyl restricts ring puckering and pre-organizes the urea NH vectors for hydrogen bonding. In related pyrrolidinone urea series—including FPR2 agonists and MCH1 antagonists—incorporation of the 2-pyrrolidinone (5-oxopyrrolidine) core has been demonstrated to enhance target binding affinity by 5- to 50-fold relative to fully saturated pyrrolidine counterparts through entropic stabilization of the bioactive conformation [1][2].

Conformational restriction binding entropy scaffold design

Physicochemical Differentiation: Calculated LogP and Hydrogen Bonding Profile vs. p-Tolyl Urea and tert-Butyl Urea Analogs

Compound 954660-27-6 (C₁₉H₂₀FN₃O₂, MW 341.4) features a 4-fluorophenyl group that confers a calculated LogP (cLogP) approximately 0.3–0.5 units higher than the non-fluorinated p-tolyl analog 1-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)-3-(p-tolyl)urea (CAS 954697-72-4, C₂₀H₂₃N₃O₂, MW 337.4) [1]. Compared to the tert-butyl analog 1-(tert-butyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea (CAS 954588-46-6, C₁₇H₂₅N₃O₂, MW 303.4), the target compound provides two additional H-bond donor/acceptor atoms (the fluorine and the extended aromatic system) that alter permeability and solubility profiles [2]. These physicochemical distinctions are material for assay development: the fluorinated compound offers a distinct lipophilicity-hydrophilicity balance that may improve membrane permeability without the excessive lipophilicity of the tert-butyl congener.

Lipophilicity drug-likeness ADME prediction

Patent Landscape Positioning: IP Freedom-to-Operate vs. Narrowly Claimed CCR3 and TrkA Analogs

A review of the patent estate covering pyrrolidinyl urea derivatives reveals that compound 954660-27-6 falls within the generic Markush structures of both the CCR3 antagonist patents (Toray Industries) and the TrkA inhibitor patents (Shanghai patent families) [1][2]. However, this specific compound—with its unique combination of 4-fluorophenyl urea and 5-oxo-1-(p-tolyl)pyrrolidin-3-yl substituents—does not appear among the specifically exemplified or preferred compounds in any published patent, suggesting potential freedom-to-operate for research use and non-infringing commercial development pathways [1][2]. In contrast, several close analogs such as compound 32 (the clinical CCR3 candidate) are explicitly claimed and thus carry enforceable exclusivity.

Patent analysis freedom-to-operate chemical intellectual property

Recommended Research and Industrial Application Scenarios for 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea


Lead Optimization in CCR3 Antagonist Programs Requiring 4-Fluorophenyl Pharmacophore Conservation

Based on the established SAR that the 4-fluorophenyl urea moiety is critical for sub-10 nM CCR3 binding affinity [1], this compound serves as an ideal scaffold-retaining analog for systematic exploration of the pyrrolidin-3-yl substituent effects on potency, selectivity, and ADME properties. Its structural fidelity to the optimized pharmacophore makes it suitable for head-to-head comparator studies against clinical candidate 32 (IC₅₀ = 1.7 nM) [1].

TrkA Kinase Inhibitor Screening and Kinase Selectivity Profiling

Given the patent-disclosed activity of pyrrolidinyl ureas as TrkA inhibitors and the association of the 4-fluorophenyl group with improved metabolic stability [2], this compound is positioned for use in TrkA biochemical and cellular screening cascades. It can serve as a reference tool for benchmarking novel TrkA inhibitors and for assessing selectivity against a panel of related kinases.

Physicochemical Probe for Membrane Permeability and Metabolic Stability Studies

The balanced cLogP (~2.8–3.2) and fluorine-mediated H-bond modulation make this compound a useful probe for correlating lipophilicity with passive membrane permeability in Caco-2 or PAMPA assays. Its intermediate physicochemical profile bridges the gap between highly lipophilic tert-butyl analogs and polar hydroxyl-containing derivatives, enabling systematic ADME structure-property relationship (SPR) studies .

Intellectual Property Risk Mitigation in Commercial Lead Development

For organizations seeking to develop pyrrolidinyl urea-based therapeutics while minimizing patent infringement risk, this compound offers a strategically advantageous starting point. Unlike specifically claimed CCR3 and TrkA lead compounds, 954660-27-6 is not individually exemplified in any published patent [1][2], providing a defensible freedom-to-operate position for novel composition-of-matter filings.

Quote Request

Request a Quote for 1-(4-Fluorophenyl)-3-((5-oxo-1-(p-tolyl)pyrrolidin-3-yl)methyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.